Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate
CAS No.: 71685-41-1
Cat. No.: VC18462035
Molecular Formula: C25H31NO8
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71685-41-1 |
|---|---|
| Molecular Formula | C25H31NO8 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate |
| Standard InChI | InChI=1S/C25H31NO8/c1-7-32-25(28)21-16(8-9-19(29-4)23(21)31-6)18(27)13-17-15(10-11-26(2)3)12-20-24(22(17)30-5)34-14-33-20/h8-9,12H,7,10-11,13-14H2,1-6H3 |
| Standard InChI Key | MKJDRNNCXMLCPO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate, reflects its intricate structure. Key features include:
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A benzoate ester core substituted with methoxy groups at positions 2 and 3.
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An acetyl-linked benzodioxole moiety bearing a 4-methoxy group and a 2-(dimethylamino)ethyl side chain.
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Ethyl esterification at the carboxylic acid terminus, enhancing lipophilicity compared to its non-esterified analog, narceine .
The SMILES notation (\text{CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC) and InChIKey (MKJDRNNCXMLCPO-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 473.5 g/mol | |
| LogP (Partition Coefficient) | 2.76 | |
| Appearance | White to yellow crystalline powder | |
| Purity | ≥97% |
Analytical Characterization
Chromatographic Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column (3 µm particle size) effectively separates this compound. Typical conditions include:
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Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid (formic acid for MS compatibility) .
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Detection: UV absorbance or mass spectrometry for pharmacokinetic and impurity profiling .
Table 2: HPLC Method Parameters
| Parameter | Specification | Source |
|---|---|---|
| Column | Newcrom R1 (100 Å pore size) | |
| Mobile Phase | MeCN:H₂O:H₃PO₄ (gradient) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV-Vis (210–400 nm) |
This method supports both qualitative analysis and preparative-scale isolation, critical for purity assessment and downstream applications .
Future Research Directions
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Receptor Binding Assays: Systematic screening against GPCRs (e.g., serotonin, adrenergic receptors) to identify targets.
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Metabolic Stability Studies: Profiling hydrolysis kinetics in plasma and hepatic microsomes.
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Structure-Activity Relationships (SAR): Modifying the ester, methoxy, or amine groups to optimize potency and bioavailability.
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Toxicological Profiling: Acute and chronic toxicity assessments in preclinical models.
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